molecular formula C10H13N3S2 B14450512 N-[bis(methylsulfanyl)methylideneamino]-1-pyridin-2-ylethanimine CAS No. 79514-52-6

N-[bis(methylsulfanyl)methylideneamino]-1-pyridin-2-ylethanimine

Cat. No.: B14450512
CAS No.: 79514-52-6
M. Wt: 239.4 g/mol
InChI Key: STAVLCXMWKVFNZ-UHFFFAOYSA-N
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Description

N-[bis(methylsulfanyl)methylideneamino]-1-pyridin-2-ylethanimine is a chemical compound known for its unique structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[bis(methylsulfanyl)methylideneamino]-1-pyridin-2-ylethanimine typically involves the reaction of pyridine-2-carbaldehyde with bis(methylsulfanyl)methylamine under specific conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and may require a catalyst or a base to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[bis(methylsulfanyl)methylideneamino]-1-pyridin-2-ylethanimine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The methylsulfanyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[bis(methylsulfanyl)methylideneamino]-1-pyridin-2-ylethanimine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound’s reactivity makes it useful in studying enzyme mechanisms and protein-ligand interactions.

    Industry: Used in the synthesis of materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of N-[bis(methylsulfanyl)methylideneamino]-1-pyridin-2-ylethanimine involves its interaction with molecular targets through its functional groups. The imine group can form covalent bonds with nucleophiles, while the pyridine ring can participate in π-π interactions and hydrogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[bis(methylsulfanyl)methylidene]methanesulfonamide
  • N-[bis(methylsulfanyl)methylidene]-4-methylbenzene-1-sulfonamide
  • N-[bis(methylsulfanyl)methylidene]-4-chlorobenzene-1-sulfonamide

Uniqueness

N-[bis(methylsulfanyl)methylideneamino]-1-pyridin-2-ylethanimine is unique due to the presence of the pyridine ring, which imparts specific electronic and steric properties. This makes it distinct from other similar compounds that may lack the pyridine ring or have different substituents, leading to variations in reactivity and applications.

Properties

CAS No.

79514-52-6

Molecular Formula

C10H13N3S2

Molecular Weight

239.4 g/mol

IUPAC Name

N-[bis(methylsulfanyl)methylideneamino]-1-pyridin-2-ylethanimine

InChI

InChI=1S/C10H13N3S2/c1-8(9-6-4-5-7-11-9)12-13-10(14-2)15-3/h4-7H,1-3H3

InChI Key

STAVLCXMWKVFNZ-UHFFFAOYSA-N

Canonical SMILES

CC(=NN=C(SC)SC)C1=CC=CC=N1

Origin of Product

United States

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